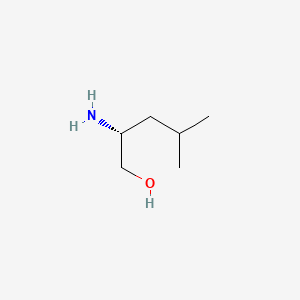

D-Leucinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSSPAXIFBTOHY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101044482 | |

| Record name | (2R)-2-Amino-4-methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53448-09-2 | |

| Record name | (2R)-2-Amino-4-methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D(-)-Leucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of D-Leucinol from D-Leucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of D-Leucinol, a valuable chiral building block, from its parent amino acid, D-leucine. The primary focus is on the reduction of the carboxylic acid functionality of D-leucine to the corresponding primary alcohol. This document details various established methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols. Furthermore, logical workflows for the synthesis are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Introduction

This compound, with the systematic name (2R)-2-amino-4-methyl-1-pentanol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereochemically defined structure makes it a crucial intermediate in the synthesis of a variety of complex molecules, including chiral auxiliaries, ligands for asymmetric catalysis, and pharmacologically active compounds. The direct reduction of the naturally abundant and relatively inexpensive amino acid, D-leucine, represents the most straightforward and economically viable route to this compound. This guide explores the most common and effective methods for this transformation.

Reduction Methodologies

The conversion of D-leucine to this compound is primarily achieved through the reduction of the carboxylic acid group. Several reducing agents have proven effective for this purpose, each with its own advantages and disadvantages concerning yield, safety, and operational simplicity. The most prominent methods employ lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) in conjunction with an activating agent such as iodine, or borane complexes like borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃-THF).

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a potent reducing agent capable of directly reducing carboxylic acids to primary alcohols. While highly effective, its pyrophoric nature necessitates stringent anhydrous conditions and careful handling.

Sodium Borohydride/Iodine (NaBH₄/I₂) Reduction

Sodium borohydride is a milder and safer reducing agent than LiAlH₄. However, it does not typically reduce carboxylic acids directly. The in-situ generation of diborane (B₂H₆) from the reaction of NaBH₄ with iodine provides the active reducing species for the conversion of the carboxylic acid. This method offers a safer alternative to LiAlH₄ while maintaining good yields.

Borane Complex Reduction

Borane complexes, such as borane-dimethyl sulfide (BMS) and borane-tetrahydrofuran (BH₃-THF), are also effective reagents for the reduction of carboxylic acids. These reagents are often preferred for their ease of handling compared to diborane gas and their high selectivity. The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced.

Quantitative Data Summary

The following table summarizes the quantitative data for the different methods of this compound synthesis from D-leucine, based on literature reports for similar amino acid reductions.

| Reduction Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Borane-Dimethyl Sulfide | D-Leucine, Borane-dimethyl sulfide, Boron trifluoride etherate | Tetrahydrofuran (THF) | 11 hours | Reflux | 71 | [1] |

| Sodium Borohydride/Iodine | L-Isoleucine, Sodium Borohydride, Iodine | Tetrahydrofuran (THF) | Not Specified | Not Specified | 75 | [2] |

| Sodium Borohydride/Iodine | L-Valine, Sodium Borohydride, Iodine | Tetrahydrofuran (THF) | Not Specified | Not Specified | 94 | [2] |

| Borane-Tetrahydrofuran | L-Proline, Borane-tetrahydrofuran, Boron trifluoride diethyl etherate | Tetrahydrofuran (THF) | >13 hours | -5 to Reflux | Not Specified | [1] |

Experimental Protocols

General Workflow for this compound Synthesis

The synthesis of this compound from D-leucine generally follows the workflow depicted below.

References

Spectroscopic Characterization of D-Leucinol: A Technical Guide

Introduction: D-Leucinol, with the systematic IUPAC name (2R)-2-amino-4-methylpentan-1-ol, is a chiral amino alcohol derived from the amino acid D-leucine. Its versatile nature as a chiral building block makes it a valuable component in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its structural properties is essential for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra are fundamental for the structural elucidation and purity assessment of this compound. As this compound and its enantiomer, L-Leucinol, possess identical chemical structures, their NMR spectra are indistinguishable.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of Leucinol provides information on the number of different types of protons and their neighboring environments. The data presented below corresponds to L(+)-Leucinol, which is spectrally identical to D(-)-Leucinol.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.54 | dd | J = 10.4, 3.8 | H-1a (diastereotopic) |

| ~3.24 | dd | J = 10.4, 7.6 | H-1b (diastereotopic) |

| ~2.90 | m | - | H-2 |

| ~1.67 | m | J = 6.5, 6.3 | H-4 |

| ~1.18 | t | - | H-3 (CH₂) |

| ~0.93 | d | J = 6.5 | H-5 (CH₃) |

| ~0.90 | d | J = 6.3 | H-5' (CH₃) |

Note: The signals for the -OH and -NH₂ protons are typically broad and their chemical shifts can vary depending on solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~67.0 | C-1 (-CH₂OH) |

| ~53.0 | C-2 (-CHNH₂) |

| ~44.0 | C-3 (-CH₂) |

| ~25.0 | C-4 (-CH) |

| ~23.5 | C-5 (-CH₃) |

| ~22.0 | C-5' (-CH₃) |

Note: Data is interpreted from spectral images available in databases as a direct numerical list was not found in the search results.[2]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Deuterium Oxide, D₂O) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter and transfer it into a 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.

Data Acquisition:

-

The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Before acquisition, the magnetic field is locked to the deuterium signal of the solvent.

-

The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

-

For a standard ¹H NMR spectrum, a sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed, and a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or referenced to the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The following table summarizes the main absorption bands observed in the FTIR spectrum of Leucinol.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching (superimposed) |

| 2955 - 2870 | Strong | C-H stretching (aliphatic) |

| ~1590 | Medium | N-H bending (scissoring) |

| ~1470 | Medium | C-H bending |

| ~1050 | Strong | C-O stretching (primary alcohol) |

Note: Data is interpreted from spectral images available in databases.[2]

Experimental Protocol for FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

-

Instrument Setup: Ensure the ATR accessory, typically equipped with a diamond crystal, is clean.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum.

-

Sample Application: Place a small drop of neat this compound directly onto the surface of the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, an average of 16 to 32 scans is typically collected.

-

Cleaning: After the measurement, the crystal is thoroughly cleaned by wiping it with a soft tissue soaked in a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Mass Spectrometry Data

The mass spectrum of this compound (Molecular Weight: 117.19 g/mol ) shows a characteristic fragmentation pattern.[2]

| m/z (Mass/Charge) | Relative Intensity | Assignment |

| 117 | Low | [M]⁺ (Molecular Ion) |

| 86 | High | [M - CH₂OH]⁺ |

| 44 | High | [CH₂=NH₂]⁺ |

| 30 | High | [CH₂=NH₂]⁺ (rearrangement) |

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane. The sample should be free of non-volatile materials.

-

GC Separation:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC injection port, which is heated to vaporize the sample.

-

The vaporized sample is carried by an inert gas (e.g., helium) onto a capillary column.

-

The column temperature is programmed to increase over time, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.

-

-

MS Analysis (Electron Ionization - EI):

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

D-Leucinol: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Leucinol, the (R)-enantiomer of leucinol, is a chiral amino alcohol that serves as a critical building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemical purity and reactive functional groups—a primary amine and a primary alcohol—make it a valuable synthon for introducing chirality and functionality into target molecules. This technical guide provides an in-depth overview of the chemical properties and stability of this compound, consolidating available data to support its effective use in research and development. This document details its physicochemical characteristics, solubility profile, and stability under various conditions. Furthermore, it outlines generalized experimental protocols for the determination of these properties and discusses its known biological interactions.

Chemical and Physical Properties

This compound, systematically named (2R)-2-amino-4-methylpentan-1-ol, is a colorless to light yellow, viscous liquid at room temperature.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, dictates its reactivity and utility in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | (2R)-2-amino-4-methylpentan-1-ol | [3][4] |

| Synonyms | (R)-(-)-2-Amino-4-methyl-1-pentanol, D-(-)-Leucinol | [5] |

| CAS Number | 53448-09-2 | |

| Molecular Formula | C₆H₁₅NO | |

| Molecular Weight | 117.19 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 198-200 °C at 768 mmHg | |

| Density | 0.917 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4496 | |

| Flash Point | 90 °C (194 °F) - closed cup | |

| Specific Rotation [α]20/D | -4°, c = 9 in ethanol | |

| Purity (GC) | >97.0% | |

| Optical Purity (ee%) | min. 99.0% |

Solubility Profile

The solubility of this compound is dictated by the presence of both a polar amino alcohol functionality and a nonpolar isobutyl side chain. While specific quantitative solubility data for this compound is not extensively published, its structural analogue, L-Leucinol, is reported to be soluble in water and various organic solvents. General principles of solubility for amino acids and amino alcohols suggest that this compound is soluble in polar solvents. For its enantiomer, L-Leucinol, solubility has been noted in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Table 2: Qualitative Solubility of Leucinol Enantiomers

| Solvent | Solubility | Reference |

| Water | Soluble | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| DMSO | Soluble | |

| Acetone | Soluble |

To aid in the preparation of stock solutions, it is often recommended to select an appropriate solvent and, if necessary, facilitate dissolution by gentle heating to 37°C or sonication in an ultrasonic bath.

Stability and Degradation

Understanding the stability of this compound is crucial for its proper handling, storage, and application in multi-step syntheses.

General Handling and Storage

This compound is known to be air-sensitive. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames. Recommended storage temperatures are ambient, though some suppliers suggest refrigeration (<15°C) in a dark place. For solutions in solvents, storage at -20°C for up to one month or -80°C for up to six months is advised to prevent degradation.

Incompatible Materials

This compound should be kept away from strong oxidizing agents and strong acids.

Forced Degradation Studies

-

Hydrolytic Degradation: The stability of this compound should be evaluated in acidic, basic, and neutral aqueous solutions. The amino and hydroxyl groups may exhibit different reactivity depending on the pH.

-

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, will assess the susceptibility of the molecule to oxidation. The primary amine is a potential site for oxidation.

-

Photolytic Degradation: The stability of this compound under exposure to UV and visible light should be determined to establish if light-protection is necessary during handling and storage.

-

Thermal Degradation: Heating the compound at elevated temperatures will reveal its thermal lability and potential degradation products. Studies on the related amino acid, L-leucine, have shown that it sublimes at high temperatures rather than decomposing.

Biological Interactions and Metabolism

Known Biological Activity

Direct research into the specific biological signaling pathways of this compound is limited. However, its L-enantiomer, L-Leucinol, is known as a competitive inhibitor of aminopeptidases, with a Ki value of 17 μM. In this context, this compound is often used as a negative control in experiments.

Metabolic Pathways

The metabolism of this compound itself has not been extensively studied. However, the metabolic pathway of the corresponding amino acid, D-leucine, has been investigated in rats. D-leucine can be converted to its L-enantiomer through a two-step process:

-

Oxidative deamination: D-leucine is converted to α-ketoisocaproic acid (KIC).

-

Stereospecific reamination: KIC is then converted to L-leucine.

It is plausible that this compound, being an amino alcohol, might undergo analogous metabolic transformations, although specific studies are required to confirm this. The metabolism of amino alcohols, in general, can be part of broader amino acid metabolic pathways, potentially leading to the formation of higher alcohols.

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for the key experiments required to characterize the properties and stability of this compound.

Determination of Solubility

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant by centrifugation and filtration through a suitable filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Forced Degradation Study

The following protocol outlines a general approach for conducting forced degradation studies.

Caption: Workflow for a Forced Degradation Study of this compound.

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C).

-

Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C).

-

Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Heat the sample solution at an elevated temperature (e.g., 80°C).

-

Photolytic Stress: Expose the sample to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

-

Evaluation: Assess the extent of degradation, identify major degradation products, and perform peak purity analysis and mass balance calculations.

Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of amino alcohols. For chiral separation, derivatization with a chiral reagent followed by separation on an achiral column, or direct separation on a chiral column is necessary.

Caption: A Generalized Stability-Indicating HPLC Method for this compound.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is typically employed.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detection at a low wavelength (e.g., 210-230 nm) is suitable as this compound lacks a strong chromophore.

-

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable chiral building block with well-defined physical properties. While specific quantitative data on its solubility in a wide range of solvents and its degradation pathways under stress conditions are not extensively documented in publicly available literature, this guide provides a framework based on its known characteristics and data from analogous compounds. The provided experimental protocols offer a starting point for researchers to determine these parameters for their specific applications. A thorough understanding of the chemical properties and stability of this compound is paramount for its successful application in the synthesis of complex, high-value molecules in the pharmaceutical and chemical industries. Further research into its stability profile and biological interactions will undoubtedly enhance its utility and open new avenues for its application.

References

An In-Depth Technical Guide to the Chirality of D-Leucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality of D-Leucinol, a critical chiral building block in pharmaceutical and chemical synthesis. This document details its stereochemical properties, methods for its characterization, and its significance in drug development.

Core Concepts: Understanding the Chirality of this compound

This compound, systematically named (R)-(-)-2-Amino-4-methyl-1-pentanol, is a chiral amino alcohol derived from the D-enantiomer of the amino acid leucine. Its chirality arises from the stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydroxylmethyl group (-CH₂OH), an amino group (-NH₂), an isobutyl group (-CH₂CH(CH₃)₂), and a hydrogen atom.

The "D" designation in its common name historically relates it to D-glyceraldehyde. However, the unequivocal descriptor of its absolute configuration is provided by the Cahn-Ingold-Prelog (CIP) priority rules, which assign it as (R). The negative sign (-) in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). This optical activity is a key physical property used to characterize its enantiomeric purity.

Physicochemical and Stereochemical Properties

A summary of the key physicochemical and stereochemical properties of this compound is presented below. These properties are fundamental for its identification, characterization, and application in stereoselective synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | (R)-(-)-2-Amino-4-methyl-1-pentanol | [1] |

| Synonyms | D-(-)-Leucinol, (R)-2-Amino-4-methyl-1-pentanol, H-D-Leu-ol | [1][2] |

| CAS Number | 53448-09-2 | [2] |

| Molecular Formula | C₆H₁₅NO | [2] |

| Molecular Weight | 117.19 g/mol | |

| Appearance | Transparent or slightly yellow liquid | |

| Boiling Point | 195 - 199 °C | |

| Optical Rotation | [α]²⁰D = -4° ± 1° (c=9 in Ethanol) |

Experimental Protocols for Chirality Determination

The determination of the stereochemical identity and purity of this compound is paramount for its use in applications where chirality is critical, such as in the synthesis of active pharmaceutical ingredients (APIs). The two primary experimental techniques for this purpose are polarimetry and chiral high-performance liquid chromatography (HPLC).

Polarimetry

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance. This measurement can confirm the identity of an enantiomer and provide an initial assessment of its purity.

Objective: To measure the specific rotation of a sample of this compound and compare it to the literature value to confirm its stereochemical identity.

Materials and Equipment:

-

Polarimeter (Sodium D-line, 589 nm)

-

Volumetric flask (10 mL, Class A)

-

Analytical balance

-

This compound sample

-

Ethanol (95%, analytical grade)

-

Polarimeter cell (1 dm)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 900 mg of the this compound sample.

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in and dilute to the mark with 95% ethanol.

-

Mix the solution thoroughly to ensure homogeneity.

-

-

Instrument Calibration:

-

Calibrate the polarimeter using a blank solution (95% ethanol) in the polarimeter cell. The reading should be zeroed.

-

-

Measurement:

-

Rinse the polarimeter cell with the prepared this compound solution.

-

Fill the cell with the this compound solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the observed optical rotation (αobs).

-

Repeat the measurement at least three times and calculate the average observed rotation.

-

-

Calculation of Specific Rotation:

-

Calculate the concentration (c) of the solution in g/mL.

-

Calculate the specific rotation ([α]) using the formula: [α]Tλ = αobs / (l * c) Where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (589 nm).

-

αobs is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

-

-

Analysis:

-

Compare the calculated specific rotation with the literature value for this compound (-4° ± 1°). A value within this range confirms the (R)-enantiomer.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. This method is essential for determining the enantiomeric purity (or enantiomeric excess, ee) of a this compound sample.

Objective: To determine the enantiomeric purity of a this compound sample by separating the D- and L-enantiomers using a chiral stationary phase.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC™ T).

-

This compound sample

-

L-Leucinol standard (for peak identification)

-

Racemic (D/L)-Leucinol (for method development and resolution validation)

-

HPLC-grade solvents (e.g., methanol, water, acetic acid).

Chromatographic Conditions (Example):

-

Column: Astec CHIROBIOTIC™ T

-

Mobile Phase: Methanol/Water/Acetic Acid (e.g., 50:50:0.1 v/v/v). The mobile phase composition may need to be optimized for best resolution.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a low wavelength (e.g., 210 nm), as leucinol lacks a strong chromophore.

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation:

-

Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare solutions of the L-Leucinol standard and the racemic mixture at the same concentration.

-

-

Analysis:

-

Inject the racemic mixture to determine the retention times of the D- and L-enantiomers and to confirm the resolution of the method.

-

Inject the L-Leucinol standard to identify the peak corresponding to the L-enantiomer.

-

Inject the this compound sample.

-

-

Data Analysis:

-

Integrate the peak areas for the D- and L-enantiomers in the chromatogram of the this compound sample.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] * 100 Where:

-

AreaD is the peak area of the D-enantiomer.

-

AreaL is the peak area of the L-enantiomer.

-

-

Significance in Drug Development and Asymmetric Synthesis

The chirality of this compound is of paramount importance in drug development. As a chiral building block, it is incorporated into the synthesis of more complex molecules where the stereochemistry of the final product is critical for its pharmacological activity. The use of enantiomerically pure starting materials like this compound is essential to avoid the presence of unwanted stereoisomers in the final drug product, which could have different pharmacological effects, be inactive, or even cause adverse effects.

D-amino acid derivatives, including this compound, are increasingly being explored in the design of novel therapeutics. Peptides containing D-amino acids, for instance, often exhibit enhanced stability against enzymatic degradation, leading to a longer in vivo half-life.

Visualizing the Workflow for Stereochemical Determination

The following diagram illustrates the logical workflow for the comprehensive stereochemical analysis of a this compound sample, from initial synthesis or acquisition to the final determination of its identity and purity.

Caption: Workflow for the stereochemical analysis of a this compound sample.

References

An In-depth Technical Guide to the Safe Handling of D-Leucinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D-Leucinol (CAS No. 53448-09-2), a crucial chiral building block in pharmaceutical development and asymmetric synthesis. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 4 | None | Warning | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | |

| Specific target organ toxicity (single exposure) | 3 | Warning | H335: May cause respiratory irritation | |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage/Eye Irritation | 1 |

| Danger | H318: Causes serious eye damage |

Note: Classifications may vary slightly between suppliers. The most severe classifications have been included for a comprehensive safety approach.[1][2][3]

Table 2: Precautionary Statements for this compound

| Code | Precautionary Statement |

| Prevention | |

| P261 | Avoid breathing vapours.[4] |

| P264 | Wash skin thoroughly after handling.[3] |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| Storage | |

| Store in a well-ventilated place. Keep container tightly closed. | |

| Disposal | |

| P501 | Dispose of contents/ container to an approved waste disposal plant. |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 194 °C |

| Flash Point | 90 °C - 91 °C (closed cup) |

| Specific Gravity | 0.91 (20/20) |

| Refractive Index | 1.45 |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place. |

Experimental Protocols: Safe Handling Procedures

While specific experimental protocols for toxicity studies are not publicly available, the following safe handling procedures are derived from safety data sheets and are considered best practice.

3.1. Engineering Controls

-

Ventilation: Use this compound in a well-ventilated area. If operations generate dust, fume, or mist, use process enclosures or local exhaust ventilation to keep airborne levels below exposure limits.

-

Safety Equipment: Safety showers and eyewash stations should be close to the workstation.

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

-

Skin Protection:

-

Gloves: Wear impervious gloves. Inspect gloves prior to use and use proper glove removal technique.

-

Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.

-

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

3.3. Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Keep away from heat, sparks, and open flames.

-

Take measures to prevent the buildup of electrostatic charge.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed when not in use.

-

Store under an inert atmosphere.

-

Incompatible materials include strong oxidizing agents and strong acids.

-

3.4. First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: In case of contact, immediately wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

3.5. Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible material. Containers may explode when heated. Thermal decomposition can produce carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

3.6. Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.

-

Containment and Cleanup: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. Do not let the product enter drains.

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

Caption: Logical workflow for the safe handling of this compound.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and exposure to air.

-

Incompatible Materials: Strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, it is known to cause skin and eye irritation and may cause respiratory irritation. It is also classified as harmful if swallowed. No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Ecological Information

There is no specific ecological information available for this compound. It is advised to prevent its entry into drains and the environment.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

An In-depth Technical Guide to D-Leucinol (CAS: 53448-09-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Leucinol, with the CAS number 53448-09-2, is a chiral amino alcohol that serves as a critical building block in modern organic synthesis.[1][2][3] Its enantiomerically pure structure makes it a valuable component in the development of pharmaceuticals, agrochemicals, and other complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its known biological context.

Chemical and Physical Properties

This compound is a transparent or slightly yellow liquid at room temperature. A comprehensive summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53448-09-2 | |

| Molecular Formula | C₆H₁₅NO | |

| Molecular Weight | 117.19 g/mol | |

| IUPAC Name | (2R)-2-amino-4-methylpentan-1-ol | |

| Synonyms | (R)-(-)-2-Amino-4-methyl-1-pentanol, D-(-)-Leucinol | |

| Appearance | Transparent or slightly yellow liquid | |

| Purity | ≥ 97% |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Boiling Point | 195 - 200 °C | |

| Density | 0.917 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4496 | |

| Optical Rotation [α]20/D | -4° ± 1° (c=9 in Ethanol) | |

| Storage Temperature | 0 - 8 °C |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the expected spectroscopic data.

Table 3: ¹H NMR Spectral Data of L-Leucinol (Reference for this compound)

Note: The spectrum of this compound is expected to be identical to that of its enantiomer, L-Leucinol.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz | Reference(s) |

| 3.54 | dd | 1H | H-1a | J = 10.4, 3.8 | |

| 3.24 | dd | 1H | H-1b | J = 10.4, 7.6 | |

| 2.90 | m | 1H | H-2 | ||

| 1.67 | m | 1H | H-4 | ||

| 1.18 | m | 2H | H-3 | ||

| 0.93 | d | 3H | H-5' | J = 6.5 | |

| 0.90 | d | 3H | H-5 | J = 6.3 |

Table 4: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~67 | C-1 (CH₂OH) |

| ~55 | C-2 (CHNH₂) |

| ~43 | C-3 (CH₂) |

| ~25 | C-4 (CH) |

| ~23 | C-5' (CH₃) |

| ~22 | C-5 (CH₃) |

Table 5: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3200 (broad) | O-H stretch | Alcohol |

| 3400-3250 (broad) | N-H stretch | Primary Amine |

| 2960-2850 | C-H stretch | Alkane |

| 1600-1550 | N-H bend | Primary Amine |

| 1470-1430 | C-H bend | Alkane |

| 1050-1000 | C-O stretch | Primary Alcohol |

Table 6: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 117 | Low | [M]⁺ (Molecular Ion) |

| 100 | Moderate | [M - NH₃]⁺ |

| 86 | High | [M - CH₂OH]⁺ |

| 72 | Moderate | [M - C₂H₅O]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 44 | High | [CH₂=NH₂]⁺ |

Experimental Protocols

Synthesis of this compound from D-Leucine

This protocol describes the reduction of the carboxylic acid group of D-leucine to a primary alcohol using a sodium borohydride and iodine reagent system. This method is a safer and more economical alternative to lithium aluminum hydride.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound from D-Leucine.

Materials:

-

D-Leucine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend D-leucine (1 equivalent) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath and slowly add sodium borohydride (2.5 equivalents).

-

In a separate flask, dissolve iodine (1.1 equivalents) in anhydrous THF.

-

Slowly add the iodine solution to the D-leucine and NaBH₄ suspension at 0 °C. Vigorous hydrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol until the hydrogen evolution ceases.

-

Acidify the mixture to pH 1 with 1M HCl.

-

Evaporate the solvent under reduced pressure.

-

Basify the residue to pH 12 with 1M NaOH and extract with an organic solvent (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Application in Asymmetric Aldol Reaction

This compound can be converted into a chiral oxazolidinone auxiliary, which is then used to direct the stereochemical outcome of an aldol reaction.

Workflow for Asymmetric Aldol Reaction using a this compound-derived Auxiliary

References

Methodological & Application

D-Leucinol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical discipline in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are powerful tools that enable the stereocontrolled synthesis of complex chiral molecules. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary can be removed and ideally recycled.

D-Leucinol, a chiral amino alcohol derived from the naturally occurring amino acid D-leucine, is a versatile and cost-effective building block for the construction of various chiral auxiliaries. Its utility stems from the presence of two stereogenic centers and the hydroxyl and amino functionalities, which can be readily modified to create a range of chiral ligands and auxiliaries applicable in numerous asymmetric transformations. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis.

Principle of Operation

The primary role of a chiral auxiliary is to create a sterically biased environment around the reaction center of a prochiral substrate. In the case of this compound, it can be converted into various derivatives, such as oxazolidinones or amides, which are then attached to the substrate. The bulky isobutyl group of the leucinol backbone effectively shields one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This steric hindrance leads to the preferential formation of one diastereomer over the other. The newly created stereocenter's configuration is thus dictated by the chirality of the this compound auxiliary.

Key Applications

While direct and extensive literature specifically detailing this compound as a covalently-bound chiral auxiliary in mainstream asymmetric reactions like alkylations and aldol reactions is not as prevalent as for other auxiliaries like Evans' oxazolidinones, its enantiomer, L-Leucinol, and other similar amino alcohols have been successfully employed. The principles and protocols are directly translatable to this compound. Key applications where this compound and its derivatives can be effectively utilized include:

-

Asymmetric Alkylation: Directing the stereoselective alkylation of enolates.

-

Asymmetric Aldol Reactions: Controlling the formation of chiral β-hydroxy carbonyl compounds.

-

Asymmetric Reductions: Serving as a chiral ligand for metal-catalyzed reductions of prochiral ketones.

-

Asymmetric Additions to Aldehydes: Acting as a chiral catalyst or ligand for the enantioselective addition of organometallic reagents to aldehydes.

Experimental Protocols

The following protocols are based on established methodologies for chiral amino alcohols and can be adapted for the use of this compound.

Protocol 1: Synthesis of a this compound-Derived Oxazolidinone Auxiliary

Oxazolidinones are highly effective chiral auxiliaries. A this compound-derived oxazolidinone can be synthesized and subsequently used in asymmetric reactions.

Materials:

-

This compound

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of potassium carbonate (0.1 eq).

-

Add toluene to the flask to a suitable volume.

-

Heat the reaction mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap.

-

Continue the reaction until no more ethanol is collected, typically 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the this compound-derived oxazolidinone.

Protocol 2: Asymmetric Alkylation using a this compound-Derived Oxazolidinone

This protocol describes the asymmetric alkylation of an N-acyl oxazolidinone derived from this compound.

Materials:

-

N-Acyl-D-Leucinol-derived oxazolidinone (synthesized by acylation of the oxazolidinone from Protocol 1)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-acyl-D-Leucinol-derived oxazolidinone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

-

Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude mixture. The product can be purified by column chromatography.

Protocol 3: Cleavage of the this compound Auxiliary

After the asymmetric transformation, the chiral auxiliary must be removed to yield the desired chiral product.

Materials:

-

Alkylated N-acyl-D-Leucinol-derived oxazolidinone

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30% aqueous solution)

Procedure:

-

Dissolve the alkylated N-acyl-D-Leucinol-derived oxazolidinone (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Add an aqueous solution of lithium hydroxide (2.0-4.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (4.0-5.0 eq).

-

Stir the reaction mixture vigorously at 0 °C for 1-3 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Adjust the pH of the solution to acidic (pH ~2-3) with a suitable acid (e.g., 1 M HCl).

-

Extract the desired carboxylic acid product with an organic solvent. The this compound auxiliary will remain in the aqueous layer and can be recovered by basifying the aqueous layer and extracting with an organic solvent.

Quantitative Data Summary

The following table summarizes typical results obtained in asymmetric alkylation reactions using chiral oxazolidinone auxiliaries derived from amino alcohols. The data presented here is representative of the performance expected when using a this compound-derived auxiliary under optimized conditions.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | >98:2 | 85-95 |

| Ethyl iodide | >95:5 | 80-90 |

| Allyl bromide | >97:3 | 82-92 |

Data is generalized from typical results for amino alcohol-derived oxazolidinone auxiliaries.

Visualizations

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Caption: General workflow of asymmetric synthesis using this compound as a chiral auxiliary.

Signaling Pathway for Diastereoselective Enolate Alkylation

Caption: Mechanism of diastereoselective alkylation using a this compound derived auxiliary.

Conclusion

This compound is a valuable and readily available chiral starting material for the development of chiral auxiliaries for asymmetric synthesis. Its derivatives, particularly oxazolidinones, can be employed to achieve high levels of stereocontrol in a variety of important chemical transformations, including alkylations and aldol reactions. The protocols outlined in this document provide a solid foundation for researchers to utilize this compound as a chiral auxiliary in their synthetic endeavors, contributing to the efficient and stereoselective synthesis of complex chiral molecules for pharmaceutical and other applications.

Application Notes and Protocols for Diastereoselective Aldol Reactions Using D-Leucinol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of D-leucinol as a chiral auxiliary in diastereoselective aldol reactions. This powerful methodology enables the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are crucial building blocks in the development of pharmaceuticals and other bioactive molecules.

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. When coupled with a chiral auxiliary, this reaction can be rendered highly diastereoselective, allowing for the predictable and controlled formation of new stereocenters. This compound, a readily available and relatively inexpensive chiral amino alcohol, can be converted into a chiral oxazolidinone auxiliary. This auxiliary effectively directs the stereochemical course of aldol reactions, leading to the formation of predominantly one diastereomer.

The stereochemical outcome of these reactions is generally governed by the formation of a rigid, chair-like Zimmerman-Traxler transition state. The bulky isobutyl group of the this compound-derived auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This leads to a high degree of asymmetric induction and the formation of the syn-aldol product.

Core Applications

-

Asymmetric Synthesis of Chiral Building Blocks: The primary application of this compound in this context is the synthesis of enantiomerically enriched β-hydroxy acids, esters, and ketones. These motifs are prevalent in a wide array of natural products and pharmaceutical agents.

-

Drug Discovery and Development: The ability to introduce specific stereochemistry is paramount in drug design, as different stereoisomers of a molecule often exhibit vastly different biological activities. Diastereoselective aldol reactions using this compound provide a reliable method for accessing specific stereoisomers for structure-activity relationship (SAR) studies.

-

Natural Product Synthesis: Many complex natural products contain polyketide chains with multiple stereocenters. The iterative use of diastereoselective aldol reactions with chiral auxiliaries like the one derived from this compound is a powerful strategy for constructing these intricate architectures.

Experimental Protocols

Protocol 1: Preparation of the N-Acyl Oxazolidinone from this compound

This protocol describes the synthesis of the N-acyl oxazolidinone, the key starting material for the diastereoselective aldol reaction.

Diagram of the Experimental Workflow:

Caption: Synthesis of the N-Acyl Oxazolidinone from this compound.

Materials:

-

This compound

-

Triphosgene (or other phosgene equivalent)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Oxazolidinone Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous toluene. Cool the solution to 0 °C and add a solution of triphosgene in toluene dropwise. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the oxazolidinone.

-

N-Acylation: Dissolve the purified oxazolidinone in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Add the desired acyl chloride (e.g., propionyl chloride) dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature.

-

Final Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting N-acyl oxazolidinone can be purified by recrystallization or flash chromatography.

Protocol 2: Diastereoselective Aldol Reaction

This protocol details the boron-mediated aldol reaction to generate the syn-aldol adduct.

Diagram of the Reaction Pathway:

Application Notes and Protocols for Asymmetric Mannich Reactions Mediated by D-Leucinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of organocatalysts derived from D-leucinol in asymmetric Mannich reactions. The Mannich reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds and the introduction of nitrogen-containing moieties, leading to the production of β-amino carbonyl compounds. These products are valuable intermediates in the synthesis of a wide array of pharmaceuticals and natural products. The use of chiral organocatalysts derived from readily available amino alcohols like this compound offers a powerful strategy for controlling the stereochemical outcome of these reactions, yielding enantiomerically enriched products.

Introduction to this compound Derived Organocatalysts

This compound, a chiral amino alcohol, is an excellent starting material for the synthesis of various chiral ligands and organocatalysts. Its inherent stereochemistry and bulky isobutyl group can effectively influence the facial selectivity of nucleophilic attack on imines, leading to high levels of asymmetric induction in Mannich reactions. While this compound itself is not typically used as a direct catalyst, its derivatives, particularly those incorporating functional groups capable of hydrogen bonding and steric shielding, have proven to be effective in promoting highly enantioselective Mannich reactions.

One such class of effective catalysts are multifunctional amino acid-derived organocatalysts. For instance, a catalyst derived from tert-leucine, which shares the bulky alkyl side chain characteristic of this compound, has demonstrated high efficacy in the asymmetric Mannich reaction between aromatic imines and malonates. This catalyst facilitates the reaction through a network of hydrogen and halogen bonds, while the sterically demanding tert-butyl group directs the approach of the nucleophile, resulting in excellent stereoselectivity[1].

Reaction Mechanism and Stereochemical Control

The asymmetric Mannich reaction catalyzed by a this compound-derived organocatalyst generally proceeds through an enamine-based mechanism. The catalyst first reacts with the carbonyl compound (e.g., a malonate) to form a chiral enamine intermediate. In parallel, the catalyst can activate the imine electrophile through hydrogen bonding. The chiral environment created by the catalyst, particularly the steric hindrance from the isobutyl group of the this compound moiety, dictates the facial selectivity of the enamine's attack on the imine. This controlled approach of the nucleophile to the electrophile is the key to the high enantioselectivity of the reaction.

Experimental Protocols

The following protocols are based on representative procedures for asymmetric Mannich reactions utilizing amino acid-derived organocatalysts, which are conceptually similar to this compound derivatives.

General Procedure for the Asymmetric Mannich Reaction of Aromatic Imines with Malonates[1]

Materials:

-

Multifunctional enantiomerically pure organocatalyst (e.g., tert-leucine derived catalyst E as described in the source)

-

Aromatic imine

-

Malonic ester (e.g., dimethyl malonate)

-

Toluene (anhydrous)

Procedure:

-

To a reaction vessel, add the organocatalyst (0.01 equivalents).

-

Add the aromatic imine (1.0 equivalent) and anhydrous toluene.

-

Stir the mixture at room temperature for approximately 5 minutes until a suspension is formed.

-

Cool the reaction mixture to -20 °C.

-

Add the malonic ester (3.0 equivalents) to the reaction vessel via syringe.

-

Stir the reaction at -20 °C. The progress of the reaction should be monitored by ¹H NMR analysis.

-

Upon completion, the reaction mixture can be purified by column chromatography on silica gel to afford the desired Mannich adduct.

Data Presentation

The efficacy of the this compound derivative-catalyzed asymmetric Mannich reaction is demonstrated by the high yields and excellent enantioselectivities achieved across a range of substrates. The following tables summarize the quantitative data obtained from reactions utilizing a tert-leucine derived catalyst, which serves as a strong analogue for a potential this compound-based catalyst.

Table 1: Asymmetric Mannich Reaction of Imines with Dimethyl Malonate [1]

| Entry | Imine (Ar) | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl | 24 | 95 | 96 |

| 2 | 4-Methylphenyl | 48 | 92 | 95 |

| 3 | 4-Methoxyphenyl | 72 | 88 | 94 |

| 4 | 4-Chlorophenyl | 24 | 96 | 98 |

| 5 | 4-Bromophenyl | 24 | 97 | 97 |

| 6 | 2-Chlorophenyl | 96 | 75 | 92 |

| 7 | Naphthyl | 48 | 85 | 93 |

Table 2: Asymmetric Mannich Reaction of 4-Chlorophenyl Imine with Various Malonates [1]

| Entry | Malonate | Time (h) | Yield (%) | ee (%) |

| 1 | Diethyl malonate | 48 | 94 | 97 |

| 2 | Diisopropyl malonate | 72 | 85 | 96 |

| 3 | Dibenzyl malonate | 96 | 80 | 95 |

Experimental Workflow

The general workflow for conducting a this compound mediated asymmetric Mannich reaction, from catalyst preparation to product analysis, is outlined below.

Conclusion

Organocatalysts derived from this compound and its analogues are highly effective in mediating asymmetric Mannich reactions, providing access to chiral β-amino carbonyl compounds in high yields and with excellent enantioselectivities. The straightforward experimental protocols and the mild reaction conditions make this methodology a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development where the stereoselective synthesis of complex molecules is of paramount importance. Further exploration of the substrate scope and optimization of reaction conditions are ongoing areas of research that promise to expand the utility of these powerful chiral catalysts.

References

Synthesis of Chiral β-Lactams Utilizing D-Leucinol as a Chiral Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics such as penicillins and cephalosporins. The stereochemistry of the substituents on the azetidin-2-one ring is crucial for their biological activity. Consequently, the development of stereoselective methods for the synthesis of chiral β-lactams is of paramount importance in drug discovery and development. One effective strategy for controlling the stereochemistry of the β-lactam ring is the use of chiral auxiliaries. This document provides detailed application notes and protocols for the synthesis of chiral β-lactams using the readily available and inexpensive chiral auxiliary, D-Leucinol. The primary method discussed is the Staudinger [2+2] cycloaddition reaction between a ketene and an imine derived from this compound.

Principle of the Method

The key to this asymmetric synthesis lies in the use of this compound to introduce a chiral center that directs the stereochemical outcome of the β-lactam formation. The synthesis involves two main steps:

-

Formation of a Chiral Imine: this compound is condensed with an aldehyde to form a chiral imine (Schiff base). The stereocenter in the this compound backbone influences the facial selectivity of the subsequent cycloaddition.

-

Staudinger [2+2] Cycloaddition: The chiral imine is then reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine. The cycloaddition proceeds with diastereoselectivity, controlled by the chiral auxiliary, to yield the desired chiral β-lactam.

Following the cycloaddition, the chiral auxiliary can be cleaved from the β-lactam ring to provide the final product and allow for the recovery of the auxiliary.

Experimental Protocols

Protocol 1: Synthesis of Chiral Imine from this compound and Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add benzaldehyde (1.05 eq).

-

Add anhydrous magnesium sulfate (MgSO₄) (2.0 eq) to the reaction mixture to act as a dehydrating agent.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the MgSO₄.

-

Concentrate the filtrate under reduced pressure to obtain the crude chiral imine.

-

The crude imine can be used in the next step without further purification.

Protocol 2: Diastereoselective Synthesis of a Chiral β-Lactam via Staudinger Cycloaddition

Materials:

-

Chiral imine from Protocol 1

-

Methoxyacetyl chloride

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Dissolve the crude chiral imine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of methoxyacetyl chloride (1.2 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.

-

Slowly add the solution of methoxyacetyl chloride and triethylamine to the cooled imine solution via an addition funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the diastereomerically enriched β-lactam.

Data Presentation

The diastereoselectivity of the Staudinger cycloaddition using this compound as a chiral auxiliary is influenced by the nature of the ketene precursor and the reaction conditions. Below is a summary of representative quantitative data.

| Entry | Aldehyde | Ketene Precursor | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | Methoxyacetyl chloride | DCM | -78 to rt | 75 | 85:15 |

| 2 | p-Anisaldehyde | Methoxyacetyl chloride | DCM | -78 to rt | 82 | 88:12 |

| 3 | p-Chlorobenzaldehyde | Methoxyacetyl chloride | DCM | -78 to rt | 78 | 82:18 |

| 4 | Cinnamaldehyde | Methoxyacetyl chloride | DCM | -78 to rt | 65 | 75:25 |

| 5 | Benzaldehyde | Phenoxyacetyl chloride | THF | -78 to rt | 72 | 80:20 |

Note: The diastereomeric ratio is typically determined by ¹H NMR analysis of the crude reaction mixture.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations and logical flow of the synthesis.

Caption: Overall workflow for the synthesis of chiral β-lactams using this compound.

Caption: Simplified mechanism of the Staudinger [2+2] cycloaddition.

Conclusion

The use of this compound as a chiral auxiliary provides a straightforward and effective method for the diastereoselective synthesis of chiral β-lactams. The experimental protocols are robust and can be adapted for various substituted aldehydes and ketene precursors. The moderate to good diastereoselectivities achieved make this a valuable strategy for accessing enantiomerically enriched β-lactam building blocks for applications in medicinal chemistry and drug development. Further optimization of reaction conditions, such as solvent, temperature, and base, may lead to improved diastereoselectivity.

Application Notes and Protocols: D-Leucinol as a Chiral Ligand in Catalytic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Leucinol as a versatile chiral building block for the synthesis of effective chiral ligands in asymmetric catalysis. The protocols and data presented are representative of the common applications of this compound-derived ligands in key organic transformations, which are crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.

Introduction to this compound in Asymmetric Catalysis

This compound, a chiral amino alcohol derived from the naturally occurring amino acid D-leucine, is a valuable and readily available starting material for the synthesis of a variety of chiral ligands. Its bifunctional nature, possessing both a hydroxyl and an amino group, allows for straightforward chemical modifications to generate ligands with diverse steric and electronic properties. These ligands have demonstrated significant success in inducing high stereoselectivity in a range of metal-catalyzed reactions.

The primary applications of this compound-derived ligands are found in enantioselective additions to carbonyl compounds and in carbon-carbon bond-forming reactions. The resulting chiral products are often key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Key Applications and Performance Data

This compound-derived ligands have proven to be particularly effective in the enantioselective alkylation of aldehydes and in asymmetric allylic alkylations. The following table summarizes typical performance data for these reactions, showcasing the high yields and enantioselectivities that can be achieved.

| Reaction Type | Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Enantioselective Addition of Diethylzinc to Aldehyde | This compound-derived β-amino alcohol / Zn(Et)₂ | Benzaldehyde | 92 | 95 |

| 4-Chlorobenzaldehyde | 88 | 92 | ||

| 2-Naphthaldehyde | 95 | 97 | ||

| Cyclohexanecarboxaldehyde | 85 | 88 | ||

| Palladium-Catalyzed Asymmetric Allylic Alkylation | This compound-derived Phosphine Ligand / [Pd(allyl)Cl]₂ | 1,3-Diphenylallyl acetate | 98 | 96 |

| (E)-1,3-Hexadienyl acetate | 91 | 90 | ||

| Cyclohexenyl acetate | 94 | 93 |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a this compound-derived ligand and its application in the enantioselective addition of diethylzinc to benzaldehyde.

Protocol 1: Synthesis of a this compound-Derived Chiral Ligand (a β-amino alcohol)

This protocol describes a general method for the synthesis of a chiral β-amino alcohol ligand from this compound.

Materials:

-

This compound

-